Dimethachlor

Vue d'ensemble

Description

Dimethachlor is a pre-emergence herbicide primarily used to control annual grasses and broad-leaved weeds. It is highly soluble in water and has low volatility, making it effective in various agricultural settings. This compound is known for its moderate toxicity to mammals and its environmental impact, particularly on aquatic organisms .

Méthodes De Préparation

Dimethachlor can be synthesized through a one-pot method involving the acylation of 2,6-dimethylaniline. The process typically involves the following steps:

Acylation: 2,6-dimethylaniline is acylated using an appropriate acylating agent.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production: On an industrial scale, the production of this compound involves large-scale reactors and stringent quality control measures to maintain consistency and efficacy.

Analyse Des Réactions Chimiques

Dimethachlor undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound ethanesulfonic acid and this compound oxalamic acid.

Reduction: Under specific conditions, this compound can be reduced, although this is less common.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are usually carried out under controlled temperature and pH conditions.

Major Products: The primary products of these reactions are various metabolites, including this compound ethanesulfonic acid and this compound oxalamic acid

Applications De Recherche Scientifique

Agricultural Applications

Dimethachlor is predominantly utilized in agricultural settings for weed management. It is effective against a range of weeds and is commonly applied in the following crops:

- Vegetables : Effective in crops like carrots, lettuce, and spinach.

- Field Crops : Used in soybeans and corn to manage weed populations before they emerge.

- Ornamental Plants : Applied in landscaping and ornamental horticulture for weed control.

Efficacy Studies

Research has demonstrated that this compound exhibits high efficacy rates when applied at recommended field rates. A study indicated that the herbicide effectively reduced weed biomass significantly compared to untreated controls, showcasing its potential for integrated pest management strategies .

Environmental Impact Studies

This compound's environmental behavior has been a subject of extensive research due to concerns about its degradation products and effects on soil microbial communities.

Microbial Community Effects

A study published in Nature highlighted that the application of this compound at field rates did not significantly alter microbial community structure or activity in soil samples. However, higher doses (100-fold) resulted in notable changes, particularly an increase in the abundance of Proteobacteria, which is linked to soil health and nutrient cycling .

Degradation Studies

Research on the degradation of this compound indicates that its half-life (DT50) ranges from 40 to 70 days in various soil types. The compound degrades into several metabolites, which were identified using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS). This research is crucial for assessing the potential risks posed by this compound and its degradation products to ecosystems .

Regulatory Framework

This compound's use is regulated under various agricultural and environmental guidelines. The European Food Safety Authority (EFSA) has reviewed maximum residue levels (MRLs) for this compound to ensure consumer safety and environmental protection. These assessments help establish safe application rates and monitor pesticide residues in food products .

Cumulative Risk Assessment

Recent reports have proposed frameworks for cumulative risk assessment (CRA) that consider the combined effects of chemicals like this compound when used alongside other pesticides. This approach aims to provide a more comprehensive understanding of potential risks associated with multiple chemical exposures .

Case Study 1: Soil Microbial Response

In a controlled study, soil treated with this compound showed significant shifts in microbial community composition after treatment with high doses. The increase in Pseudomonas and Achromobacter populations suggests potential implications for soil health and fertility management strategies .

Case Study 2: Degradation Pathways

A comprehensive study on the degradation pathways of this compound revealed the formation of new metabolites through untargeted analysis methods. This research provides insights into the environmental persistence of this compound and highlights the need for continuous monitoring of its residues in agricultural settings .

Summary Table of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Crops | Pre-emergent herbicide for weed control | Effective against annual grasses and broadleaf weeds |

| Environmental Impact | Effects on soil microbial communities | Significant shifts observed at high application rates |

| Regulatory Framework | Established MRLs by EFSA | Ensures safety standards for consumer exposure |

| Degradation Studies | Monitoring degradation in soils/water | Half-life between 40-70 days; new metabolites identified |

Mécanisme D'action

Dimethachlor exerts its herbicidal effects by inhibiting the synthesis of very long chain fatty acids. This inhibition disrupts cell membrane integrity and function, leading to the death of susceptible plants. The molecular target of this compound is the enzyme very long chain fatty acid synthase, which plays a crucial role in fatty acid elongation .

Comparaison Avec Des Composés Similaires

Dimethachlor belongs to the chloroacetanilide class of herbicides, which includes compounds such as:

- Alachlor

- Acetochlor

- Metolachlor

- Butachlor

Compared to these compounds, this compound is unique in its specific molecular structure and its particular efficacy against certain weed species. While all these herbicides inhibit very long chain fatty acid synthesis, this compound’s specific binding affinity and environmental behavior set it apart .

Activité Biologique

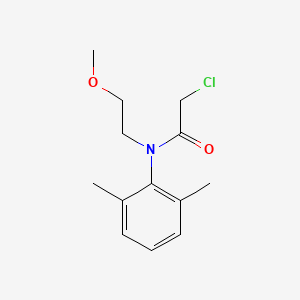

Dimethachlor, a selective herbicide belonging to the acetanilide class, is primarily used for controlling annual grasses and broadleaf weeds in various crops. Its chemical structure is characterized by a 2-chloroacetamide moiety substituted with a 2-methoxyethyl and a 2,6-dimethylphenyl group. This article explores the biological activity of this compound, focusing on its effects on soil microbial communities, degradation pathways, and potential ecological impacts.

- Chemical Formula : C₁₃H₁₈ClNO₂

- Molecular Weight : 253.75 g/mol

- CAS Number : 19774-82-4

Soil Microbial Community Dynamics

Research has shown that this compound significantly affects soil microbial communities and enzymatic activities. A study conducted on the application of this compound at varying doses revealed the following findings:

- Microbial Respiration : At a 100-fold dose, this compound increased soil respiration significantly compared to controls, with CO₂ production being 1.4 times higher on the 28th day post-application .

- Microbial Biomass : Initial increases in microbial biomass carbon were observed within the first week of application, followed by a decline over time. By the end of the study period (112 days), microbial biomass levels returned to baseline .

- Enzymatic Activity : High doses of this compound led to decreased dehydrogenase activity across all time points except for the third day. This suggests potential toxicity to soil microorganisms, which could impact nutrient cycling .

Table 1: Effects of this compound on Soil Microbial Parameters

| Parameter | Control | This compound (100-fold) | Linuron (100-fold) |

|---|---|---|---|

| CO₂ Production (mg/kg) | Baseline | 1.4x increase | Minor increase |

| Microbial Biomass (µg/g) | Baseline | Initial increase then decrease | Not significantly different |

| Dehydrogenase Activity | Baseline | Significant decrease | Significant decrease |

Degradation Pathways

This compound undergoes degradation in environmental matrices such as soil and water. The degradation pathways have been studied using advanced analytical techniques like ultra-high-performance liquid chromatography coupled with Orbitrap mass spectrometry (UHPLC-Orbitrap-MS). Key findings include:

- Half-Life : The degradation half-life () in soils ranges from 40 to 70 days, indicating a relatively slow degradation rate .

- Metabolites : Several metabolites were identified following the application of this compound, including three new compounds that emerged during degradation processes. These metabolites may pose varying degrees of ecological risk depending on their toxicity profiles .

Table 2: Summary of this compound Degradation Studies

| Matrix | (Days) | Identified Metabolites |

|---|---|---|

| Soil | 40 - 70 | Multiple metabolites detected |

| Water | Similar trends observed | New metabolites identified |

Case Studies and Ecological Implications

Three case studies illustrate the ecological implications of this compound usage:

- Agricultural Impact : In a controlled agricultural setting, this compound application resulted in significant shifts in soil microbial community composition, favoring Proteobacteria while reducing Acidobacteria populations . Such shifts can disrupt ecosystem functions and resilience.

- Water Quality Assessment : Monitoring studies in nearby water bodies showed detectable levels of this compound and its metabolites post-application, raising concerns about runoff and water quality impacts .

- Toxicological Studies : Laboratory studies assessing the effects of this compound on non-target organisms indicated potential risks to aquatic life, necessitating further investigation into its environmental fate and effects .

Propriétés

IUPAC Name |

2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-10-5-4-6-11(2)13(10)15(7-8-17-3)12(16)9-14/h4-6H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCDDNKJYDZXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CCOC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058111 | |

| Record name | Dimethachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50563-36-5 | |

| Record name | Dimethachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50563-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethachlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050563365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G91ARZ496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dimethachlor exert its herbicidal effect?

A1: this compound primarily targets the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants, particularly in susceptible grasses and broadleaf weeds. [] This disruption of VLCFA synthesis ultimately hinders cell division and growth, leading to plant death. []

Q2: Are there other proposed mechanisms of action for this compound?

A2: While VLCFA inhibition is considered the primary mode of action, research suggests this compound may also impact other cellular processes in plants, indicating multiple sites of action within the Phytophthora genus. [] Further investigation is needed to fully elucidate these additional mechanisms.

Q3: What is the molecular formula and weight of this compound?

A3: this compound is represented by the molecular formula C13H19ClNO2 and has a molecular weight of 257.75 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed for structural elucidation of such compounds.

Q5: What are the primary degradation products of this compound?

A6: this compound degrades into various metabolites, including this compound ethanesulfonic acid (ESA) and this compound oxalamic acid (OA). [, ] These metabolites, along with the parent compound, have been detected in surface water samples, raising concerns about potential water contamination. []

Q6: What methods are used to analyze this compound and its metabolites?

A6: Several analytical techniques have been employed for the detection and quantification of this compound and its degradation products. These include:

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with mass spectrometry (LC-MS or LC-MS/MS), provides high sensitivity and selectivity for analyzing this compound and its metabolites in various matrices like water, soil, and food. [, , , ]

- Ultra-High-Performance Liquid Chromatography coupled to Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS): This technique offers enhanced resolution and sensitivity for identifying and quantifying this compound and its metabolites in environmental samples. []

- Gas Chromatography coupled with Mass Spectrometry (GC-MS): This method is particularly useful for analyzing volatile organic compounds, including certain pesticide residues like this compound, in environmental and biological samples. [, ]

Q7: How are analytical methods for this compound validated?

A7: Validation of analytical methods for this compound and other pesticides is crucial to ensure accurate and reliable results. This process typically involves assessing parameters such as:

- Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified. [, ]

Q8: What are the potential environmental impacts of this compound?

A8: The widespread use of this compound raises concerns about its potential impact on the environment, particularly on non-target organisms and water resources.

- Aquatic Toxicity: Research has shown that chloroacetanilides, including this compound, can negatively affect aquatic organisms, particularly algae, by inhibiting their growth and reproduction. []

- Water Contamination: The detection of this compound and its metabolites in surface water sources highlights its mobility in the environment and potential to contaminate drinking water supplies. [, , ]

Q9: What strategies can be employed to mitigate the environmental risks associated with this compound?

A9: Several approaches can help minimize the environmental footprint of this compound:

- Optimizing Application Rates: Using the minimal effective dose of this compound can reduce the amount released into the environment. [, , ]

- Exploring Alternative Herbicides: Investigating and utilizing herbicides with lower persistence and toxicity profiles can offer more environmentally friendly weed control solutions. []

- Implementing Effective Water Treatment: Advanced water treatment technologies, including activated carbon filtration, have demonstrated promising results in removing pesticides like this compound from drinking water. []

- Developing Bioremediation Strategies: Exploring the use of microorganisms or enzymes to degrade this compound in contaminated environments can offer a sustainable remediation approach. []

Q10: What is known about the toxicity of this compound in animals?

A11: Studies in rats have shown that this compound is metabolized into reactive compounds called quinonimines. [] These metabolites have been linked to potential toxicity by forming adducts with proteins and DNA.

Q11: Is there evidence of resistance to this compound in weed populations?

A11: While there haven't been widespread reports of this compound resistance, the development of herbicide resistance is a complex and dynamic phenomenon. Continuous monitoring of weed populations and the implementation of integrated weed management strategies are essential to delay or prevent the emergence of resistance.

Q12: Are there alternative herbicides to this compound for weed control in oilseed rape?

A12: Yes, several alternative herbicides have been evaluated for weed control in oilseed rape, including:

- Clomazone: Often used in combination with this compound and Napropamide for pre-emergence weed control. [, , , ]

- Metazachlor: Another commonly used herbicide, sometimes applied in combination with Quinmerac and Imazamox in Clearfield® systems. [, , , , ]

- Quinmerac: Often used in mixtures with other herbicides for broad-spectrum weed control in oilseed rape. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.